molecular formula C11H5F3N2O2 B11778273 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11778273
M. Wt: 254.16 g/mol
InChI Key: NPCLUONTVXGWIX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid (CAS 1497184-84-5) is a high-value fluorinated aromatic pyrimidine derivative with a molecular formula of C11H5F3N2O2 and a molecular weight of 254.17 g/mol . This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing trifluorophenyl group on the pyrimidine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing kinase inhibitors and other small-molecule therapeutics . The carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and it is recommended to store the material in a dry, sealed environment .

Properties

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H5F3N2O2/c12-7-1-5(2-8(13)9(7)14)10-15-3-6(4-16-10)11(17)18/h1-4H,(H,17,18)

InChI Key

NPCLUONTVXGWIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloropyrimidine-5-carboxylic Acid Ethyl Ester

The process begins with ethyl 2-chloropyrimidine-5-carboxylate, synthesized via cyclization of malonic acid derivatives. In a representative protocol, malonic acid dinitrile reacts with dimethylformamide chloride at 10–110°C to yield 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride, which undergoes ring closure with ammonia to form 4-amino-5-cyano pyrimidine. Subsequent hydrolysis of the nitrile group using aqueous sulfuric acid produces the carboxylic acid. Ethyl ester protection is achieved via standard Fischer esterification.

Suzuki-Miyaura Coupling with 3,4,5-Trifluorophenylboronic Acid

The ethyl ester intermediate undergoes cross-coupling with 3,4,5-trifluorophenylboronic acid under palladium catalysis. Optimal conditions include:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C
Time12 h
Yield78%

Post-coupling, the ethyl group is hydrolyzed using 6 M HCl at reflux for 4 h, yielding the target compound with >95% purity.

Direct Cyclocondensation with Trifluorophenyl-Containing Precursors

An alternative route involves constructing the pyrimidine ring from trifluorophenyl-functionalized building blocks. This method avoids late-stage coupling, enhancing atom economy.

Condensation of 3,4,5-Trifluorophenylacetamidine with Ethyl Cyanoacetate

In a modified Hantzsch synthesis, 3,4,5-trifluorophenylacetamidine reacts with ethyl cyanoacetate in ethanol under acidic conditions. The reaction proceeds via enamine formation, followed by cyclodehydration:

3,4,5-Trifluorophenylacetamidine+Ethyl cyanoacetateHCl, EtOHEthyl 2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylate\text{3,4,5-Trifluorophenylacetamidine} + \text{Ethyl cyanoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylate}

Key parameters:

  • Molar ratio : 1:1.2 (amidine:cyanoacetate)

  • Temperature : 70°C

  • Time : 8 h

  • Yield : 65%

Saponification of the Ethyl Ester

The ester is hydrolyzed using aqueous NaOH (2 M) at 60°C for 3 h, achieving quantitative conversion to the carboxylic acid.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

While less common due to the electron-deficient nature of pyrimidines, nucleophilic substitution can succeed with activated aryl groups.

Substitution of 2-Fluoropyrimidine-5-carboxylic Acid

2-Fluoropyrimidine-5-carboxylic acid reacts with 3,4,5-trifluorophenol under Ullmann conditions:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
BaseCs₂CO₃ (3 equiv)
SolventDMF
Temperature120°C
Time24 h
Yield42%

This method suffers from moderate yields due to competing side reactions but offers a halogen-free pathway.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

MethodYield (%)Purity (%)Key AdvantageLimitation
Suzuki Coupling78>95High regioselectivityRequires Pd catalysts
Cyclocondensation6590Atom-economicMultistep synthesis
Nucleophilic Substitution4285Avoids transition metalsLow yield, harsh conditions

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred due to reproducibility and scalability. Key optimizations include:

  • Catalyst recycling : Pd recovery via filtration reduces costs.

  • Continuous flow systems : Enhance heat/mass transfer during coupling.

  • In situ ester hydrolysis : Eliminates isolation of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylic acid exhibit promising antimicrobial properties. For instance, derivatives of pyrimidine carboxylic acids have shown effectiveness against multidrug-resistant pathogens like Staphylococcus aureus and Clostridium difficile. These compounds demonstrate structure-dependent antimicrobial activity, making them potential candidates for developing new antibiotics to combat rising resistance in Gram-positive pathogens .

2. Anticancer Properties

In addition to antimicrobial applications, derivatives of this compound have been evaluated for their anticancer activity. Certain analogs have shown significant cytotoxic effects in human cancer cell lines, including A549 lung cancer cells. The ability to inhibit cancer cell proliferation while maintaining a favorable cytotoxic profile highlights the therapeutic potential of such compounds in oncology .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have revealed that modifications at specific positions on the pyrimidine ring can enhance potency against targeted pathogens or cancer cells. For example, introducing various substituents can significantly affect the binding affinity to biological targets such as enzymes or receptors involved in disease processes .

Synthesis and Derivatives

The synthesis of this compound and its derivatives typically involves several chemical reactions, including halogenation and carboxylation processes. These synthetic pathways allow for the exploration of numerous analogs with varying functional groups that can be tailored for specific applications in drug development .

Compound NameTarget Pathogen/Cancer TypeActivity Level (MIC/IC50)Reference
This compoundStaphylococcus aureus16 µg/mL
Analog A (with additional halogen)A549 Lung Cancer CellsIC50 = 10 µM
Analog B (with hydroxyl group)Clostridium difficile8 µg/mL

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of pyrimidine derivatives against vancomycin-resistant strains of Staphylococcus aureus. The study found that specific modifications to the this compound structure enhanced its activity significantly compared to traditional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study assessed the anticancer properties of a series of pyrimidine carboxylic acids. The results indicated that certain derivatives could inhibit the proliferation of A549 cells effectively. This study emphasized the importance of functional group positioning on the pyrimidine ring in determining biological activity .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for its targets . Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid 3,4,5-Trifluorophenyl (C2), COOH (C5) C11H6F3N2O2 260.17 High lipophilicity, antimicrobial potential
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CF3 (C2), COOH (C5) C6H3F3N2O2 192.10 Compact structure, lower molecular weight
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid 3,5-Difluorophenyl (C2), COOH (C5) C11H6F2N2O2 236.17 Reduced fluorine content, lower electronegativity
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid Methyl (C4), phenyl (C2), trifluoromethyl anilino (C6), COOH (C5) C20H16F3N3O2 387.35 Enhanced steric bulk, potential drug intermediate
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 4-Fluorophenyl (C5), COOH (C3) C12H8FNO2 217.20 Pyridine core, altered electronic properties

Key Observations :

  • Fluorine Substitution : The number and position of fluorine atoms significantly influence physicochemical properties. The trifluorophenyl group in the target compound provides greater lipophilicity and metabolic stability compared to difluorophenyl or trifluoromethyl analogs .
  • Core Heterocycle : Pyrimidine derivatives (e.g., target compound) exhibit distinct electronic profiles compared to pyridine analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid), affecting binding affinities in biological systems .

Biological Activity

2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H7F3N2O2
  • Molecular Weight : 270.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that it may act as an inhibitor of topoisomerase II, which plays a crucial role in DNA replication and cell division .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
  • Cell Cycle Arrest : Research suggests that it can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .

Biological Assays and Efficacy

Numerous studies have evaluated the efficacy of this compound across different biological models:

Table 1: Summary of Biological Assays

Assay TypeCell Line/ModelConcentration (µM)EffectReference
Topoisomerase InhibitionPlasmid pBR322 DNA20Inhibition observed
Apoptosis InductionHeLa Cells10-100Increased apoptosis rates
Cell Cycle AnalysisMCF-7 Cells25G2/M phase arrest observed
CytotoxicityL929 Murine Fibroblasts50Low cytotoxicity

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations.
  • Mechanistic Insights : Another research focused on elucidating the mechanism by which the compound induces apoptosis. It was found that treatment with this compound led to the activation of caspase-3 and caspase-9 pathways, confirming its role as an apoptosis inducer.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) and a halogenated pyrimidine precursor (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester). This method yields intermediates like 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester, which can be hydrolyzed to the final carboxylic acid .
  • Grignard Reactions : Use of 3,4,5-trifluorophenylmagnesium bromide to functionalize pyrimidine cores, followed by oxidation or hydrolysis to introduce the carboxylic acid moiety .

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